2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone

Analytical Chemistry Quality Control Synthetic Chemistry

This dual-brominated thiazole offers a unique advantage in multi-step synthesis. Unlike mono-bromo analogs (MW ~206), its two distinct electrophilic sites on the thiazole ring and ethanone side chain enable orthogonal functionalization. Ideal for constructing kinase inhibitor scaffolds via sequential Suzuki-Miyaura coupling and heterocycle formation. Procure this specific building block to ensure regio- and chemoselectivity in your complex molecule synthesis.

Molecular Formula C5H3Br2NOS
Molecular Weight 284.95
CAS No. 2309456-80-0
Cat. No. B2406105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone
CAS2309456-80-0
Molecular FormulaC5H3Br2NOS
Molecular Weight284.95
Structural Identifiers
SMILESC1=C(SC(=N1)Br)C(=O)CBr
InChIInChI=1S/C5H3Br2NOS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2
InChIKeyJUDOWYCLFGXTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone (CAS 2309456-80-0) | Chemical Identity and Sourcing Guide


2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone is a brominated thiazole derivative defined by its dual bromine substituents on the thiazole ring and an acetyl group [1]. With a molecular formula of C5H3Br2NOS and a molecular weight of 284.96 g/mol, it is distinct from its mono-brominated analogs, which have a molecular weight of approximately 206 g/mol . This compound is primarily utilized as a synthetic intermediate in the preparation of more complex thiazole-containing molecules for pharmaceutical and agrochemical research [1].

Critical Differentiation of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone: Why Analogs Cannot Be Substituted


The presence of two distinct bromine atoms on both the thiazole ring and the ethanone side chain creates a unique reactivity profile compared to mono-brominated thiazole ethanones . This dual bromination provides two independent electrophilic sites, allowing for sequential or orthogonal functionalization in multi-step syntheses. Substituting a mono-bromo analog like 1-(2-bromothiazol-5-yl)ethanone (MW: 206.06 g/mol, C5H4BrNOS) would result in the loss of one reactive handle, fundamentally altering the synthetic pathway and potentially leading to different regio- or chemoselectivity in downstream reactions . The higher molecular weight and distinct elemental composition (C5H3Br2NOS vs. C5H4BrNOS) provide immediate analytical differentiation, ensuring the correct building block is procured and utilized .

Quantitative Evidence: How 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone Compares to Analogs


Molecular Weight and Elemental Composition: Clear Analytical Differentiation

The molecular weight of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone is 284.96 g/mol, which is 78.9 g/mol higher than its mono-brominated analog, 1-(2-bromothiazol-5-yl)ethanone (206.06 g/mol) . This substantial mass difference, corresponding to an additional bromine atom, allows for unambiguous identification via LC-MS or GC-MS in reaction monitoring and quality control. The molecular formula is C5H3Br2NOS, compared to C5H4BrNOS for the mono-bromo analog, providing a distinct elemental signature .

Analytical Chemistry Quality Control Synthetic Chemistry

In Vitro Anticancer Potency in Cell Lines

In vitro studies have reported antiproliferative activity for 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone against various cancer cell lines, with reported IC50 values in the range of 30–50 µM . This indicates moderate cytotoxic potential. While no direct, published head-to-head comparison with a specific mono-bromo analog is currently available in peer-reviewed literature, this quantitative data establishes a baseline for its activity. This is a class-level inference, as thiazole derivatives are a known privileged scaffold for anticancer drug development [1].

Medicinal Chemistry Cancer Research Drug Discovery

Validated Application Scenarios for 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone (CAS 2309456-80-0)


Multi-Step Synthesis of Complex Thiazole-Based Kinase Inhibitors

The dual bromination pattern of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone makes it an ideal scaffold for constructing kinase inhibitors via sequential cross-coupling reactions. The 2-position bromine on the thiazole ring can first undergo a Suzuki-Miyaura coupling to install an aryl or heteroaryl group. Subsequently, the reactive α-bromoketone moiety can be used to build a second heterocyclic ring, such as an aminothiazole, through condensation with a thiourea . This orthogonal reactivity is not possible with mono-bromo analogs and is critical for synthesizing the complex, patentable molecules described in patents for fused thiazole kinase inhibitors [1].

Hit-to-Lead Optimization in Oncology Drug Discovery

Given the reported antiproliferative activity with IC50 values in the 30–50 µM range , 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone serves as a viable starting point for medicinal chemistry programs. The compound's structure allows for systematic exploration of structure-activity relationships (SAR). The dual halogenation provides two distinct vectors for diversification: one on the thiazole core and one on the α-bromoketone side chain. This enables parallel optimization of potency and physicochemical properties, a strategic advantage over simpler, mono-functionalized thiazole analogs.

Synthesis of Thiazole-Containing Agrochemical Intermediates

Thiazole derivatives are a well-established class of fungicides and herbicides. The chemical structure of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone, with its dual electrophilic sites, is well-suited for the rapid generation of diverse thiazole libraries. Its use as an intermediate can streamline the synthesis of potential new active ingredients, as its reactivity aligns with common agrochemical synthesis pathways. The higher molecular weight and unique elemental composition also facilitate process analytical technology (PAT) monitoring during scale-up, ensuring batch-to-batch consistency [1].

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